molecular formula C13H12N2O3 B12938338 N-(4-Methoxyphenyl)-3-nitroaniline CAS No. 88849-27-8

N-(4-Methoxyphenyl)-3-nitroaniline

Cat. No.: B12938338
CAS No.: 88849-27-8
M. Wt: 244.25 g/mol
InChI Key: UBBYAHYFZKPDQH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-nitroaniline is an aromatic amine derivative featuring a nitro group (-NO₂) at the 3-position of the aniline ring and a 4-methoxyphenyl group (-C₆H₄OCH₃) attached to the nitrogen atom. This compound belongs to the nitroaniline class, known for their electron-withdrawing nitro groups, which influence reactivity, stability, and intermolecular interactions.

Nitroanilines are widely used in dyes, pharmaceuticals, and agrochemicals due to their versatile reactivity. The methoxy group in the 4-position of the phenyl ring enhances solubility in polar solvents and may modulate electronic effects, impacting both synthetic pathways and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-nitroaniline typically involves the nitration of N-(4-methoxyphenyl)aniline. The process begins with the preparation of N-(4-methoxyphenyl)aniline, which can be synthesized by the reaction of 4-methoxyaniline with aniline in the presence of a suitable catalyst. The nitration step involves treating N-(4-methoxyphenyl)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the meta position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is carefully monitored to prevent over-nitration and to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the replacement of the methoxy group.

    Oxidation: The compound can undergo oxidation reactions where the methoxy group is oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: N-(4-Methoxyphenyl)-3-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-(4-Carboxyphenyl)-3-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that N-(4-Methoxyphenyl)-3-nitroaniline exhibits promising anticancer properties. A study evaluated its cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound showed higher cytotoxicity against U-87 cells, indicating potential as an anticancer agent .

Mechanism of Action
The biological activity of this compound is attributed to the presence of the nitro group, which can undergo metabolic activation to generate reactive electrophiles. This process may lead to DNA damage, contributing to its anticancer effects . Moreover, derivatives of this compound have been tested for antioxidant activity, showing a significant ability to scavenge free radicals, further enhancing its therapeutic potential .

Synthesis of Dyes and Pigments

This compound serves as an intermediate in the synthesis of various azo dyes and pigments. It is utilized in the production of Pigment Yellow 74, which is used in tattoo inks, emulsion paints, and toy enamels . The compound's structure allows it to participate in azo coupling reactions, leading to vibrant colorants that are widely used in the textile and cosmetic industries.

Environmental Applications

Toxicological Studies
The compound has been assessed for its environmental impact due to its potential carcinogenic properties. Studies indicate that nitroaniline derivatives can form reactive nitrenium ions that bind covalently to DNA, raising concerns about their mutagenicity . Understanding these properties is crucial for evaluating the safety of products containing this compound.

Pharmaceutical Formulations

This compound has been explored for use in pharmaceutical formulations due to its ability to enhance drug solubility and bioavailability. Its incorporation into drug delivery systems can improve therapeutic efficacy against various diseases .

Case Studies

StudyFocusFindings
Anticancer Efficacy U-87 and MDA-MB-231 Cell LinesHigher cytotoxicity observed in U-87 cells; potential for development as an anticancer agent
Synthesis of Pigments Production of Pigment Yellow 74Used as an intermediate; relevant for cosmetic and textile applications
Toxicological Assessment Environmental ImpactIdentified potential carcinogenic effects; importance in safety evaluations

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-nitroaniline depends on its chemical structure and the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)-2-nitroaniline

  • Structural Difference : The nitro group is at the 2-position instead of the 3-position on the aniline ring.
  • Physical Properties :
    • Molecular Formula: C₁₃H₁₂N₂O₃ (same as the 3-nitro isomer).
    • Hazards: Classified as acute toxicity (oral, Category 4), skin/eye irritant (Category 2/2A), and respiratory irritant (Category 3) .
  • Reactivity : The ortho-nitro group may sterically hinder reactions compared to the para-nitro isomer, altering regioselectivity in further substitutions.

N-(4-Methylbenzyl)-3-nitroaniline

  • Structural Difference : A 4-methylbenzyl group replaces the 4-methoxyphenyl substituent.
  • Synthesis : Prepared via modified methods from the 40th International Chemistry Olympiad, involving condensation of 3-nitroaniline with 4-methylbenzyl halides .
  • Crystallography : Exhibits planar geometry with intramolecular hydrogen bonds (N–H···O), influencing crystal packing .
  • Applications : Used in educational settings to demonstrate basic organic synthesis principles.

Methyl 4-[(4-methoxybenzyl)amino]-3-nitrobenzoate

  • Structural Difference : Contains a methoxycarbonyl (-COOCH₃) group at the 4-position of the benzene ring.
  • Synthesis : Likely derived from 3-nitroaniline via sequential benzoylation and esterification.
  • Reactivity: The electron-withdrawing ester group may reduce nucleophilicity at the amino group compared to the parent compound .

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline

  • Structural Difference : A complex hybrid substituent combining indole and pyridine moieties.
  • Synthesis : Prepared via a three-component reaction involving 3-nitroaniline, picolinaldehyde, and 2-methylindole, yielding a 72% product .

Benzimidazole-Based Derivatives (e.g., Compound 13 and 18)

  • Structural Difference : Benzimidazole-thioether groups are attached to the aniline ring.
  • Synthesis : Synthesized via Schiff base formation, confirmed by ¹H NMR .

Comparative Data Table

Compound Name Substituent Position/Type Molecular Formula Key Properties/Applications Reference ID
N-(4-Methoxyphenyl)-3-nitroaniline 3-NO₂, 4-OCH₃ on N-aryl C₁₃H₁₂N₂O₃ Base compound for derivatives -
N-(4-Methoxyphenyl)-2-nitroaniline 2-NO₂, 4-OCH₃ on N-aryl C₁₃H₁₂N₂O₃ Higher toxicity (oral, skin/eye irritant)
N-(4-Methylbenzyl)-3-nitroaniline 3-NO₂, 4-CH₃ on N-benzyl C₁₄H₁₄N₂O₂ Educational synthesis model
Methyl 4-[(4-methoxybenzyl)amino]-3-nitrobenzoate 3-NO₂, 4-COOCH₃, 4-OCH₃ on N-benzyl C₁₇H₁₇N₃O₅ Reduced nucleophilicity due to ester group
Benzimidazole-thioether hybrids Benzimidazole substituents Varies Multi-target drug candidates

Key Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce electrophilic reactivity.
  • Steric effects from ortho-substituents (e.g., 2-nitro) alter reaction pathways and hazard profiles .

Synthetic Flexibility :

  • 3-Nitroaniline serves as a versatile scaffold for introducing diverse substituents via nucleophilic substitution or condensation .

Safety Considerations :

  • Nitroanilines generally exhibit toxicity, necessitating careful handling. The 2-nitro isomer is more hazardous than the 3-nitro analog .

Biological Activity

N-(4-Methoxyphenyl)-3-nitroaniline, also known as 3-nitro-4-methoxyaniline (MENA), is a compound that has garnered attention in various fields of biological research due to its significant biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3

This compound features a nitro group (-NO2) and a methoxy group (-OCH3) attached to an aniline backbone, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

  • Antimicrobial Activity : Studies have shown that MENA exhibits varying degrees of antimicrobial activity against different bacterial strains. For instance, it has been reported to have an IC50 value of 25 μM against methanogens, indicating significant toxicity compared to other compounds like DNAN .
  • Cytotoxicity : MENA and its derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. In particular, compounds derived from the aminobenzamide scaffold have shown IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .
  • Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) : The compound has been evaluated for its potential as a DPP-IV inhibitor, which is crucial for managing blood sugar levels in diabetic patients. Some derivatives exhibited over 38% inhibition at a concentration of 100 μM .

The mechanisms through which this compound exerts its biological effects include:

  • Microbial Inhibition : The presence of the nitro group is believed to enhance the compound's ability to disrupt microbial cell functions, leading to cell death. The toxicity profile suggests that reactive nitroso-intermediates formed during biotransformation contribute significantly to its antimicrobial properties .
  • Cytotoxic Mechanisms : The cytotoxicity observed in cancer cells is attributed to the disruption of microtubule formation, leading to mitotic arrest. This mechanism is common among many anticancer agents and highlights the potential for MENA derivatives in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluating MENA's effect on Allivibrio fischeri showed an IC50 value of 219 μM, indicating lower toxicity compared to other nitroanilines but still significant enough for consideration in microbial toxicity assessments .
  • Cytotoxicity Against Cancer Cells : In vivo studies using xenograft models demonstrated that specific derivatives of MENA significantly reduced tumor sizes, suggesting strong potential for further development as anticancer agents .

Research Findings Summary

Activity IC50 Value Notes
Antimicrobial (Methanogens)25 μMMore toxic than DNAN
Antimicrobial (A. fischeri)219 μMLower toxicity profile
Cytotoxicity (Cancer Cell Lines)5-10 nMEffective against drug-resistant lines
DPP-IV Inhibition>38% at 100 μMValidated as a scaffold for diabetes management

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for N-(4-Methoxyphenyl)-3-nitroaniline in academic research?

Methodological Answer:
this compound can be synthesized via nucleophilic aromatic substitution or acylation reactions. A common approach involves reacting 3-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the amide derivative, followed by reduction or deprotection steps .

  • Purification: Recrystallization using ethanol or methanol is effective for isolating crystalline products. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for removing unreacted starting materials or byproducts .
  • Key Data: Typical yields range from 65–85%, with purity confirmed via melting point (mp) analysis (e.g., mp 145–148°C for analogous nitroaniline derivatives) .

Basic Question: How can the electronic and structural properties of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement of crystal structures. The nitro and methoxy groups influence molecular planarity, with dihedral angles between aromatic rings typically ~85–90° .
  • Spectroscopy:
    • NMR: 1H^1H NMR (DMSO-d6): δ 8.2–8.5 ppm (nitro-adjacent protons), δ 3.8 ppm (methoxy group) .
    • IR: Strong absorptions at 1520 cm1^{-1} (NO2_2 asymmetric stretch) and 1250 cm1^{-1} (C–O–C stretch) .
  • Mass Spectrometry: ESI-MS typically shows [M+H]+^+ peaks at m/z 259.1 (calculated for C13 _{13}H12 _{12}N2 _2O3_3) .

Advanced Question: How do electronic effects of the nitro and methoxy groups influence reactivity in substitution reactions?

Methodological Answer:
The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic attacks to the meta position, while the methoxy group (electron-donating, EDG) activates the para position. This duality creates regioselectivity challenges.

  • Case Study: In nitration reactions, competing pathways may yield mixed products. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Experimental Validation: Use competitive reactions with controlled electrophiles (e.g., bromine) and monitor product ratios via HPLC .

Advanced Question: What are the key challenges in resolving crystal packing interactions for nitroaniline derivatives?

Methodological Answer:
Hydrogen bonding (N–H⋯O) and π-π stacking dominate packing. For this compound:

  • Hydrogen Bonds: The nitro group acts as an acceptor, forming R22_2^2(8) motifs with adjacent amine groups .

  • Packing Efficiency: Bulky substituents (e.g., methoxy) reduce symmetry, leading to monoclinic or triclinic systems. Refinement in SHELXL requires careful handling of thermal displacement parameters .

  • Data Table:

    ParameterValue (Example)Source
    Space GroupP21_1/c
    Dihedral Angle89.79°
    H-bond Length (Å)2.85–3.10

Advanced Question: How can researchers address contradictions in reported degradation pathways under varying pH conditions?

Methodological Answer:
Nitroanilines are prone to hydrolytic or photolytic degradation. Conflicting data may arise from solvent polarity or pH effects:

  • Acidic Conditions: Protonation of the amine group accelerates nitro reduction to nitroso derivatives. Monitor via UV-Vis (λmax_{\text{max}} shifts from 420 nm to 380 nm) .
  • Basic Conditions: Methoxy group demethylation may occur, forming phenolic byproducts. Validate using LC-MS/MS and isotopic labeling .
  • Contradiction Resolution: Replicate experiments under standardized buffers (e.g., pH 2–12) and compare kinetics using Arrhenius plots .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazards: Acute toxicity (Oral LD50_{50} > 300 mg/kg), skin irritation, and respiratory sensitization .
  • Mitigation:
    • Use fume hoods and PPE (nitrile gloves, lab coat).
    • Store at 2–8°C in amber vials to prevent photodegradation .
    • Neutralize spills with 10% sodium bicarbonate solution .

Advanced Question: How can computational methods predict the compound’s nonlinear optical (NLO) properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate hyperpolarizability (β) to assess NLO potential.

  • Experimental Correlation: Compare with Hyper-Rayleigh scattering (HRS) results. For related Schiff bases, β values exceed 50 × 1030^{-30} esu, suggesting utility in photonics .

  • Data Table:

    PropertyCalculated ValueExperimental ValueSource
    Dipole Moment (D)4.84.5
    Hyperpolarizability62 × 1030^{-30}58 × 1030^{-30}

Properties

CAS No.

88849-27-8

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-nitroaniline

InChI

InChI=1S/C13H12N2O3/c1-18-13-7-5-10(6-8-13)14-11-3-2-4-12(9-11)15(16)17/h2-9,14H,1H3

InChI Key

UBBYAHYFZKPDQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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